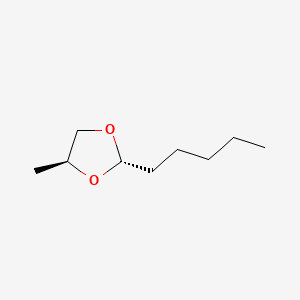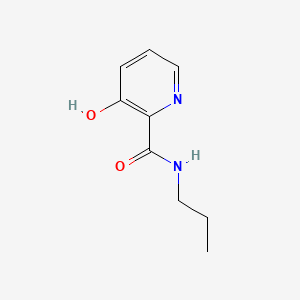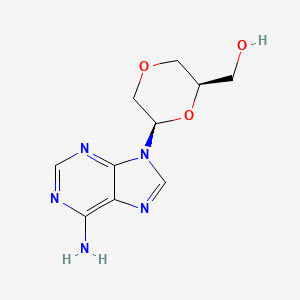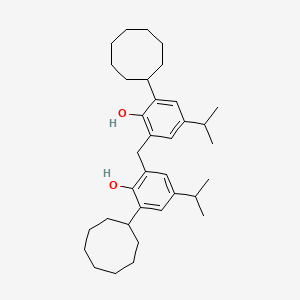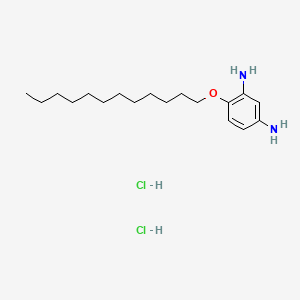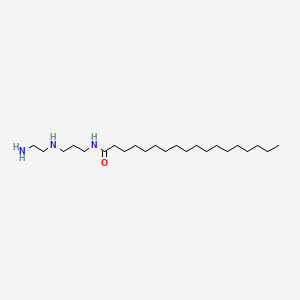
1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl functional group (R−N=N−R′), where R and R′ can be either aryl or alkyl groups . This compound is known for its vivid color properties, making it useful in various dyeing applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol typically involves azo coupling reactions. Azo coupling is an electrophilic substitution reaction where an aryl diazonium cation reacts with another aryl ring, especially those substituted with electron-donating groups . The reaction conditions often require maintaining low temperatures to stabilize the diazonium salts.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions. The process begins with the formation of diazonium salts from aromatic amines, followed by coupling with naphthol derivatives under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Produces various oxidized derivatives.
Reduction: Yields aromatic amines.
Substitution: Results in substituted azo compounds with different functional groups.
Applications De Recherche Scientifique
1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol involves its interaction with molecular targets through the azo group. The compound can undergo photochemical isomerization, changing from trans to cis forms upon exposure to light. This property is utilized in various applications, including photoresponsive materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Another azo compound with similar photochemical properties.
Disperse Orange 1: A dye with comparable color properties used in textile applications.
Methyl Orange: An azo dye used as an acid-base indicator.
Uniqueness
1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol is unique due to its specific structural features, which confer distinct color properties and stability. Its ability to undergo photochemical isomerization makes it valuable in specialized applications .
Propriétés
Numéro CAS |
83249-36-9 |
|---|---|
Formule moléculaire |
C24H20N4O |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
1-[(2,5-dimethyl-4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H20N4O/c1-16-15-22(17(2)14-21(16)26-25-19-9-4-3-5-10-19)27-28-24-20-11-7-6-8-18(20)12-13-23(24)29/h3-15,29H,1-2H3 |
Clé InChI |
OIUONFKAYDARJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=C(C=CC3=CC=CC=C32)O)C)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



